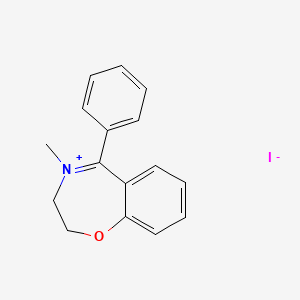
4-Methyl-5-phenyl-2,3-dihydro-1,4-benzoxazepin-4-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-phenyl-2,3-dihydro-1,4-benzoxazepin-4-ium iodide is a chemical compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoxazepine core with a methyl group at the 4th position and a phenyl group at the 5th position, along with an iodide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-phenyl-2,3-dihydro-1,4-benzoxazepin-4-ium iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable ketone or aldehyde to form the benzoxazepine ring. The reaction is often catalyzed by acids or bases and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-phenyl-2,3-dihydro-1,4-benzoxazepin-4-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Methyl-5-phenyl-2,3-dihydro-1,4-benzoxazepin-4-ium iodide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-5-phenyl-2,3-dihydro-1,4-benzoxazepin-4-ium iodide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A 1,4-benzodiazepinone with similar structural features but different pharmacological properties.
Cyclocoumarol: Another benzoxazepine derivative with anticoagulant properties.
Uniqueness
4-Methyl-5-phenyl-2,3-dihydro-1,4-benzoxazepin-4-ium iodide is unique due to its specific substitution pattern and iodide ion, which may confer distinct chemical and biological properties compared to other benzoxazepines.
Properties
CAS No. |
89718-94-5 |
|---|---|
Molecular Formula |
C16H16INO |
Molecular Weight |
365.21 g/mol |
IUPAC Name |
4-methyl-5-phenyl-2,3-dihydro-1,4-benzoxazepin-4-ium;iodide |
InChI |
InChI=1S/C16H16NO.HI/c1-17-11-12-18-15-10-6-5-9-14(15)16(17)13-7-3-2-4-8-13;/h2-10H,11-12H2,1H3;1H/q+1;/p-1 |
InChI Key |
GJDOPWWHNKOBAF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(C2=CC=CC=C2OCC1)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


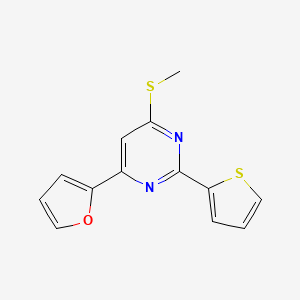
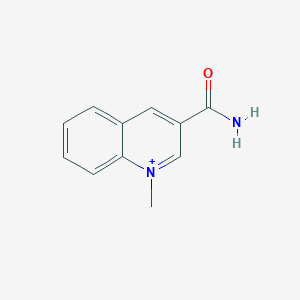
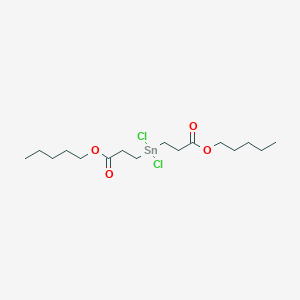
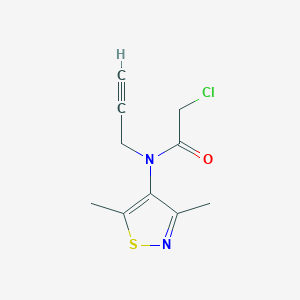
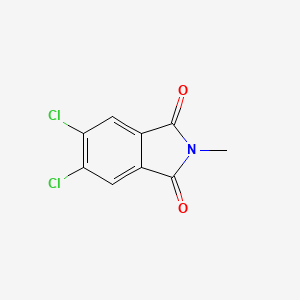
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea](/img/structure/B14406175.png)
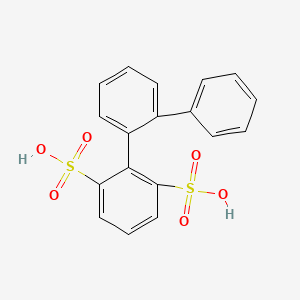


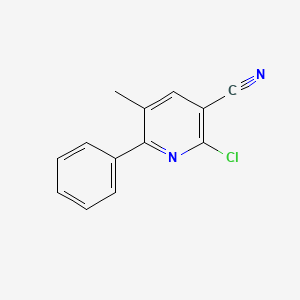
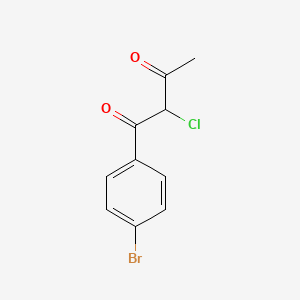

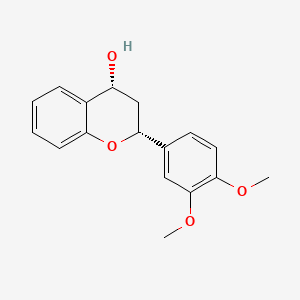
![[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene](/img/structure/B14406200.png)
